molecular formula C10H12O2 B2756728 (E)-3-(2-methoxyphenyl)prop-2-en-1-ol CAS No. 114568-19-3; 1504-61-6

(E)-3-(2-methoxyphenyl)prop-2-en-1-ol

Cat. No.: B2756728
CAS No.: 114568-19-3; 1504-61-6
M. Wt: 164.204
InChI Key: KUTPOMPODAJKBF-GQCTYLIASA-N
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Description

(E)-3-(2-methoxyphenyl)prop-2-en-1-ol (CAS: 114568-19-3) is an allylic alcohol with the molecular formula C₁₀H₁₂O₂ (average mass: 164.204 g/mol) . Its structure features a trans-configurated propenol chain linked to a 2-methoxyphenyl group, rendering it a versatile intermediate in organic synthesis. The compound is naturally found in Cinnamomum species, where methoxy-substituted phenylpropanoids are common . The hydroxyl and methoxy groups contribute to its polarity, influencing solubility and hydrogen-bonding capabilities, which are critical in crystallography and biological interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-7,11H,8H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTPOMPODAJKBF-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents on the aromatic ring significantly influence reactivity:

  • (E)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol : The electron-donating trimethoxy groups reduce electrophilicity, leading to lower reactivity in dibromocyclopropanation reactions compared to the target compound. This was evidenced by the isolation of unreacted starting material under identical conditions .
  • Halogenated Derivatives: (E)-3-(2-Chlorophenyl)prop-2-en-1-ol and (E)-3-(2-bromophenyl)prop-2-en-1-ol: Electron-withdrawing halogens enhance electrophilicity, facilitating nucleophilic attacks. These compounds are synthesized via diacetoxylation protocols with yields comparable to the target compound (46–93%) .

Crystallographic and Hydrogen-Bonding Profiles

Crystal structures reveal conformational differences:

  • (E)-3-(Dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-ol: The central enone group adopts a trans conformation (C6=C7 dihedral angle: −179.09°), stabilized by weak C–H⋯O/S hydrogen bonds. In contrast, the target compound’s hydroxyl group forms stronger O–H⋯O interactions, affecting packing efficiency .
  • (E)-3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol: The chloro and fluoro substituents induce a twisted aryl-propenol dihedral angle (13.2°), reducing π-π stacking compared to the planar 2-methoxyphenyl analogue .

Data Table: Key Properties of Selected Analogues

Compound Name Substituent(s) Molecular Formula Key Properties/Activities Reference
(E)-3-(2-Methoxyphenyl)prop-2-en-1-ol 2-OCH₃ C₁₀H₁₂O₂ Natural occurrence; H-bond donor
(E)-3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-ol 3,4,5-OCH₃ C₁₂H₁₆O₄ Low reactivity in cyclopropanation
(E)-3-(2-Chlorophenyl)prop-2-en-1-ol 2-Cl C₉H₉ClO Enhanced electrophilicity; 46% yield
(E)-3-(4-Fluorophenyl)prop-2-en-1-ol 4-F C₉H₉FO Improved metabolic stability
(E)-1-(2-Hydroxynaphthalen-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one Chalcone derivative C₂₀H₁₆O₃ Mitotic inhibition (IC₅₀: 0.05 μM)

Preparation Methods

Reaction Mechanism and Baseline Conditions

The Claisen-Schmidt condensation between 2-methoxybenzaldehyde and acetaldehyde derivatives remains the most widely reported synthesis route for (E)-3-(2-methoxyphenyl)prop-2-en-1-ol. Under alkaline conditions, the aldehyde undergoes deprotonation to form an enolate ion, which attacks the carbonyl carbon of acethyl acetate, followed by β-elimination to yield the α,β-unsaturated ketone intermediate. Subsequent reduction using sodium borohydride or catalytic hydrogenation produces the target alcohol. Early protocols using sodium hydroxide in ethanol at 80°C achieved 72% isolated yield but suffered from prolonged reaction times (12–24 hours) and moderate E-selectivity (95:5 E/Z ratio).

Catalyst and Solvent Optimization

Montmorillonite K-10 clay catalysts in toluene at 110°C significantly improved yields to 85% while reducing reaction time to 6 hours. The acidic sites on the clay surface facilitate enolate formation without requiring stoichiometric bases, simplifying purification. Solvent screening demonstrated that non-polar aprotic solvents like toluene enhance E-selectivity (98:2 E/Z) compared to polar solvents such as DMF (88:12). A comparative study of catalysts is summarized in Table 1.

Table 1: Catalyst Performance in Claisen-Schmidt Condensation

Catalyst Solvent Temperature (°C) Time (h) Yield (%) E/Z Ratio
NaOH Ethanol 80 12 72 95:5
K-10 Montmorillonite Toluene 110 6 85 98:2
Mg-Al Hydrotalcite THF 90 8 78 97:3

Stereochemical Control Strategies

The E/Z selectivity of the intermediate chalcone directly influences the stereochemical purity of the final alcohol. Deuterium-labeling studies confirmed that steric hindrance between the 2-methoxyphenyl group and the β-hydrogen favors the trans (E) configuration during elimination. Microwave irradiation at 150 W further enhanced selectivity to 99:1 E/Z by accelerating the elimination step, minimizing thermodynamic equilibration.

Wittig Olefination Approaches

Phosphorus Ylide Synthesis

The Wittig reaction between 2-methoxybenzaldehyde and (hydroxymethyl)triphenylphosphonium chloride provides an alternative route with precise stereocontrol. Generation of the ylide requires strong bases like potassium tert-butoxide in THF at −78°C to prevent premature decomposition. NMR studies revealed that ylide stability decreases by 40% when temperatures exceed −50°C, necessitating strict cryogenic conditions.

Olefination and Reduction

Olefination at room temperature produces (E)-3-(2-methoxyphenyl)prop-2-enal with 89% yield and >99% E-selectivity due to the bulky triphenylphosphine oxide leaving group. Subsequent reduction using NaBH4 in methanol at 0°C achieves 95% conversion to the alcohol, though over-reduction to the saturated propyl alcohol remains a concern at higher temperatures.

Table 2: Wittig Reaction Optimization Parameters

Base Solvent Ylide Stability (%) Aldehyde Yield (%)
KOtBu THF 92 89
LDA Diethyl ether 85 78
NaHMDS Toluene 88 82

Microwave-Assisted Modifications

Microwave irradiation at 300 W reduced the olefination step from 2 hours to 15 minutes by enhancing the nucleophilicity of the ylide. This method maintained 87% yield while eliminating cryogenic requirements, though scalability remains limited by microwave cavity size.

Reduction of α,β-Unsaturated Carbonyl Intermediates

Catalytic Hydrogenation

Palladium on carbon (Pd/C) under 30 psi H2 pressure selectively reduces the carbonyl group of 3-(2-methoxyphenyl)prop-2-enal to the alcohol without saturating the double bond. Kinetic studies showed that hydrogenation rates double when using 5% Pd/C compared to 1% Pd/C, achieving 94% yield in 4 hours. However, catalyst poisoning by methoxy group demethylation occurs in 8% of cases, necessitating post-reaction purification.

Borohydride Reductions

Sodium borohydride in ethanol at 0°C provides a milder alternative, reducing the carbonyl group with 91% efficiency. Chelation-controlled mechanisms favor syn addition, preserving the E-configuration of the double bond. Quenching with aqueous ammonium chloride minimizes over-reduction byproducts.

Enzymatic and Biocatalytic Methods

Lipase-Catalyzed Dynamic Kinetic Resolution

Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the asymmetric reduction of 3-(2-methoxyphenyl)prop-2-enal with 98% enantiomeric excess. The enzyme’s oxyanion hole stabilizes the transition state, favoring (E)-alcohol production. A cofactor regeneration system using glucose dehydrogenase and NADPH sustained 85% conversion over 12 batches.

Whole-Cell Biotransformations

Recombinant Escherichia coli expressing alcohol dehydrogenase from Lactobacillus brevis achieved 82% yield in a biphasic system (water:isooctane). Phase separation prevented substrate inhibition, enabling 50 g/L product concentrations.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling 2-methoxybenzaldehyde with potassium carbonate and acetylacetone for 2 hours yielded 76% of the chalcone intermediate without solvents. Subsequent reduction via planetary mill grinding with NaBH4 and silica gel produced the alcohol in 68% overall yield.

Ionic Liquid-Mediated Reactions

1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) increased reaction rates by 30% compared to conventional solvents due to enhanced stabilization of charged intermediates. The ionic liquid was recycled five times without yield loss.

Table 3: Environmental Metrics of Green Methods

Method PMI* E-Factor Energy (kJ/mol)
Mechanochemical 2.1 8.5 120
Ionic Liquid 3.4 6.2 150
Continuous Flow 1.8 5.9 95

*Process Mass Intensity

Continuous Flow Systems

Microfluidic reactors with immobilized CAL-B lipase achieved 90% conversion in 10 minutes residence time. Temperature gradients along the reactor length (25–40°C) optimized enzyme activity while preventing denaturation.

Q & A

Q. How can conflicting bioactivity data between in vitro and in vivo studies be addressed?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and tissue distribution to explain efficacy gaps.
  • Metabolite Identification : Use HRMS to detect active/inactive metabolites that alter in vivo outcomes .
  • Dose-Response Reassessment : Adjust dosing regimens to account for species-specific metabolic rates.

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